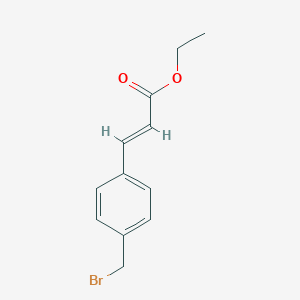

Ethyl 4-bromomethylcinnamate

Overview

Description

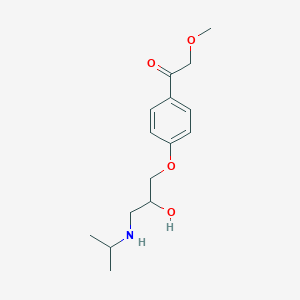

Ethyl 4-bromomethylcinnamate is a chemical compound with the molecular formula C12H13BrO2 . It is used in the preparation of cinnamamide derivatives as 5α-reductase inhibitors .

Synthesis Analysis

The synthesis of this compound involves bromating methyl ethyl cinnamate, which serves as a starting material, with NBS (N-Bromosuccinimide) to obtain this compound .

Molecular Structure Analysis

The molecular structure of this compound is characterized by FTIR spectroscopy, 1H-NMR, 13C-NMR, and HRMS . The compound has a molecular weight of 269.13 g/mol .

Chemical Reactions Analysis

This compound undergoes a condensation reaction with imidazole to generate ozagrel ethyl ester .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.13 g/mol . It has a computed XLogP3 value of 3.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

1. Organic Synthesis and Chemical Properties

Ethyl 4-bromomethylcinnamate is utilized in various organic synthesis processes. For instance, its thermal and photoinduced reduction using coenzyme NAD(P)H model 1-benzyl-1,4-dihydronicotinamide results in the formation of different isomers of ethyl α-cyano-β-methylcinnamate, showcasing its reactivity and utility in chemical transformations (Zhu, Liu, Li, & Wang, 1997). This compound is also involved in the synthesis of functional polymers, as demonstrated in the preparation of ethyl 4-vinyl-α-cyano-β-phenylcinnamate, a monomer that can be homopolymerized and copolymerized with other materials (Sumida & Vogl, 1981).

2. Photodynamic Studies

In the field of photodynamics, this compound derivatives like ethyl ferulate have been studied for their sunscreening properties. These studies involve understanding the mechanisms of UV light absorption and isomerization, which are critical for the development of effective sunscreen agents (Horbury et al., 2017).

3. Medicinal Chemistry

Although information related to drug use, dosage, and side effects is excluded, it's worth noting that derivatives of this compound, such as ethyl ferulate, have been explored for their potential in treating inflammatory and angiogenesis-related diseases. This is due to their significant anti-inflammatory potential by inhibiting pro-inflammatory cytokines and angiogenesis (Umar et al., 2014).

4. Material Science

In the realm of material science, this compound derivatives have been used in the development of self-healing materials. The introduction of ethyl 4-aminocinnamate to polyphosphazenes, for instance, has led to the creation of self-healing elastomers that can be repaired using UV light, indicating its potential in developing advanced materials (Hu, Cheng, & Zhang, 2015).

Mechanism of Action

Target of Action

Ethyl 4-bromomethylcinnamate is primarily used in the preparation of cinnamamide derivatives as 5α-reductase inhibitors . 5α-reductase is an enzyme involved in steroid metabolism, including the conversion of testosterone into dihydrotestosterone (DHT). Inhibitors of this enzyme are used in conditions like benign prostatic hyperplasia and androgenic alopecia where a reduction in DHT levels is desired.

Mode of Action

It is known that similar cinnamamide and cinnamate compounds interact directly with theergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death.

Biochemical Pathways

This compound is part of the cinnamate/monolignol pathway . This pathway provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . The cinnamate/monolignol pathway plays a central role in plant secondary metabolism .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Ethyl 4-Bromomethylcinnamate interacts with enzymes, proteins, and other biomolecules. It is primarily used in the preparation of cinnamamide derivatives that act as 5α-reductase inhibitors . 5α-reductase is an important enzyme in androgen physiology as it catalyzes the conversion of testosterone into a more potent form, 5α-dihydro-testosterone .

Cellular Effects

As a 5α-reductase inhibitor, it can potentially influence cell function by altering androgen effects on target tissues .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of the 5α-reductase enzyme . This inhibition prevents the conversion of testosterone into its more potent form, thereby influencing androgen-mediated processes .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the synthesis of cinnamamide derivatives

Properties

IUPAC Name |

ethyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2,9H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRVAUOPXCOSFU-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Ethyl 4-bromomethylcinnamate in pharmaceutical chemistry?

A: this compound serves as a crucial intermediate in the synthesis of Ozagrel [, ]. This compound is not intended for direct therapeutic use but plays a vital role in the multi-step synthesis of the pharmaceutical drug.

Q2: Can you describe the reaction that transforms this compound into Ozagrel ethyl ester?

A: this compound undergoes a condensation reaction with imidazole to form Ozagrel ethyl ester [, ]. This reaction typically involves the nucleophilic attack of the imidazole ring on the electrophilic carbon atom attached to the bromine in this compound, leading to the formation of a new carbon-nitrogen bond and the elimination of bromide ion. Subsequent hydrolysis of Ozagrel ethyl ester under alkaline conditions yields Ozagrel [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B123578.png)

![2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B123596.png)